molecular formula C11H8FNO2 B8542402 (7-Fluoro-2-oxo-1(2H)-quinolinyl)acetaldehyde

(7-Fluoro-2-oxo-1(2H)-quinolinyl)acetaldehyde

Cat. No. B8542402
M. Wt: 205.18 g/mol
InChI Key: MCDKVTTZUCKTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Fluoro-2-oxo-1(2H)-quinolinyl)acetaldehyde is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-Fluoro-2-oxo-1(2H)-quinolinyl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Fluoro-2-oxo-1(2H)-quinolinyl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(7-Fluoro-2-oxo-1(2H)-quinolinyl)acetaldehyde

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-(7-fluoro-2-oxoquinolin-1-yl)acetaldehyde

InChI

InChI=1S/C11H8FNO2/c12-9-3-1-8-2-4-11(15)13(5-6-14)10(8)7-9/h1-4,6-7H,5H2

InChI Key

MCDKVTTZUCKTEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2CC=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7-fluoro-1-(2-propen-1-yl)-2(1H)-quinolinone (5.0 g, 0.025 mmol) in 3:1 CH2Cl2:MeOH (500 mL) was cooled to −70° and 03 was bubbled through the solution for 20 min. Dimethyl sulfide (19 mL, 0.25 mol) were added and the reaction was stirred for 90 min at −70° C., then allowed to warm to room temperature overnight. The solvents were removed under reduced pressure yielding a thick orange oil. Purification by column chromatography on silica gel (1% to 100% hexane:ethyl acetate gradient) yielded a dark yellow solid (4.2 g, 82%).
Name
7-fluoro-1-(2-propen-1-yl)-2(1H)-quinolinone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Yield
82%

Synthesis routes and methods II

Procedure details

A solution of 7-fluoro-1-(2-propen-1-yl)-2(1H)-quinolinone (0.909 g, 4.48 mmol) in 1,4-dioxane (50 ml) and water (30 ml) at 0° C. was treated with sodium periodate (2.20 g, 10.30 mmol) and OsO4 (4% in water, 5 ml). The reaction was warmed to rt and stirred at rt for 1 h before an extra 30 ml of water was added, after another 1 h more sodium periodate (2.20 g, 10.30 mmol) was added and after a further 2 h more sodium periodate (4.20 g, 19.70 mmol) was added. The reaction was then stirred at rt for 0.5 h before evaporation, treatment with water and extraction with DCM (×3). The combined organics were dried and evaporated to give the desired product (0.50 g, 88%). This material contained approximately 10% of the isomeric (5-fluoro-2-oxo-1(2H)-quinolinyl)acetaldehyde.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
7-fluoro-1-(2-propen-1-yl)-2(1H)-quinolinone
Quantity
0.909 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
88%

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